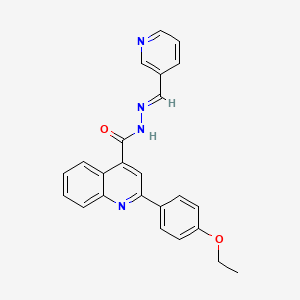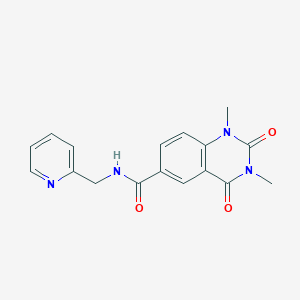![molecular formula C20H24N2O5 B5168558 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as IBZM, is a radioligand that is used in scientific research to study dopamine receptors in the brain. The compound is a benzamide derivative that has three methoxy groups attached to the benzene ring, and an isopropylamino carbonyl group attached to the phenyl ring. IBZM is a selective ligand that binds to dopamine D2 receptors, which are involved in the regulation of movement, motivation, and reward.
作用機序
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide acts as a competitive antagonist at dopamine D2 receptors, meaning that it binds to the same site as dopamine and prevents its binding. This leads to a decrease in dopamine signaling, which can have a range of effects depending on the specific brain region and context. In general, dopamine signaling is associated with reward, motivation, and movement, so blocking dopamine D2 receptors with this compound can lead to decreased motivation, movement disorders, and other effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal and human studies. For example, this compound has been shown to decrease dopamine release in the striatum, a brain region involved in movement and reward. This compound has also been shown to decrease the binding of other compounds to dopamine D2 receptors, indicating its high selectivity for this receptor subtype.
実験室実験の利点と制限
One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is its high selectivity for dopamine D2 receptors, which allows for specific targeting of this receptor subtype in scientific research. This compound is also relatively easy to synthesize and radiolabel, making it a useful tool for PET imaging studies. However, this compound has some limitations in terms of its binding kinetics and affinity, which can vary depending on the specific experimental conditions. Additionally, this compound has a relatively short half-life, which can limit its usefulness in some types of experiments.
将来の方向性
There are many potential future directions for research involving N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One area of interest is the use of this compound in studying the role of dopamine D2 receptors in addiction and substance abuse. Another potential application is the use of this compound in developing new drugs that target dopamine D2 receptors for the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the use of this compound in combination with other imaging agents to study the complex interactions between different neurotransmitter systems in the brain.
合成法
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(isopropyl)carbodiimide and 2-(isopropylamino)phenylboronic acid to form the amide bond. The final step involves the introduction of a radioactive iodine isotope to form the radioligand this compound.
科学的研究の応用
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is widely used in scientific research to study dopamine receptors in the brain. The compound is particularly useful for studying the binding affinity and selectivity of dopamine D2 receptors, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound is also used in positron emission tomography (PET) imaging studies to visualize dopamine receptor density and distribution in the brain.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2)21-20(24)14-8-6-7-9-15(14)22-19(23)13-10-16(25-3)18(27-5)17(11-13)26-4/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGXUWFNSMVTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

